molecular formula C28H28BrN3O3S B393889 ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B393889
M. Wt: 566.5g/mol
InChI Key: DFUOGPLDOAXWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions typically include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the thiophene ring.

Scientific Research Applications

This compound has shown potential in various scientific research applications. In medicinal chemistry, thiophene derivatives are known for their anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . The unique structure of ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE makes it a promising candidate for the development of new therapeutic agents.

Properties

Molecular Formula

C28H28BrN3O3S

Molecular Weight

566.5g/mol

IUPAC Name

ethyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C28H28BrN3O3S/c1-2-35-28(34)24-18-7-4-3-5-10-22(18)36-27(24)32-20-8-6-9-21(33)25(20)23(19(15-30)26(32)31)16-11-13-17(29)14-12-16/h11-14,23H,2-10,31H2,1H3

InChI Key

DFUOGPLDOAXWSE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)Br)C(=O)CCC4

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)Br)C(=O)CCC4

Origin of Product

United States

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